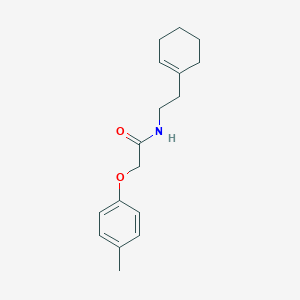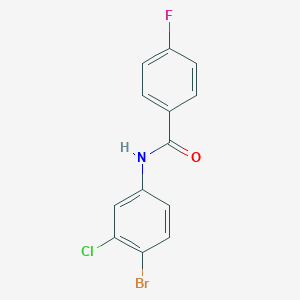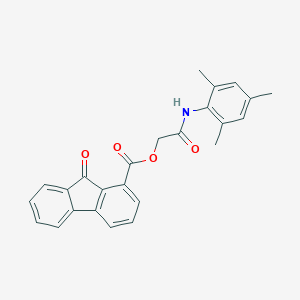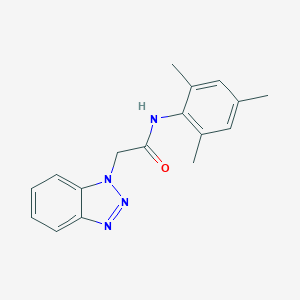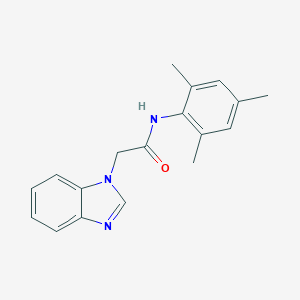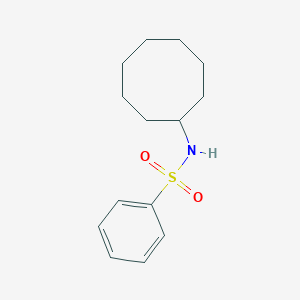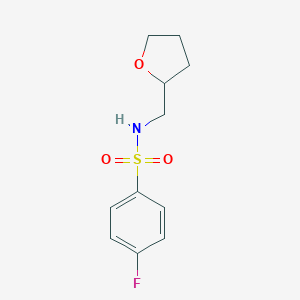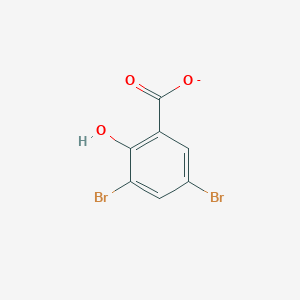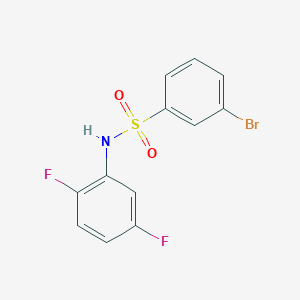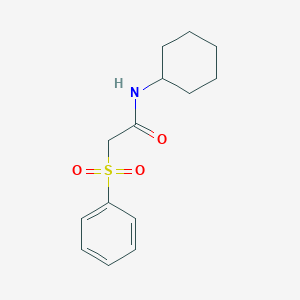
N-cyclohexyl-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(phenylsulfonyl)acetamide, commonly known as CSA or N-phenylacetyl-L-prolylglycine ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CSA is a prodrug of cyclohexylphenylglycolic acid (CPGA), which acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
CSA acts as a positive allosteric modulator of mGluR5, which enhances the receptor's activity in response to glutamate stimulation. This leads to increased intracellular signaling and downstream effects, including the regulation of synaptic plasticity, neuroinflammation, and neuroprotection.
Biochemical and Physiological Effects
Studies have shown that CSA can improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. Additionally, CSA has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using CSA in lab experiments is its specificity for mGluR5, which allows for the selective modulation of glutamate neurotransmission. However, one limitation is the potential for off-target effects, as mGluR5 is widely expressed throughout the brain and has diverse functions.
Future Directions
For CSA research include the investigation of its potential therapeutic effects in other neuropsychiatric disorders, such as depression and autism spectrum disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying CSA's effects on synaptic plasticity and neuroinflammation. Finally, the development of more selective and potent mGluR5 modulators may provide new avenues for the treatment of neuropsychiatric disorders.
In conclusion, CSA is a promising compound with potential therapeutic effects in various neurological and psychiatric disorders. Its specific modulation of mGluR5 activity makes it a valuable tool for investigating the role of glutamate neurotransmission in brain function and dysfunction. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more selective and potent mGluR5 modulators.
Synthesis Methods
The synthesis of CSA involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with sulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final product.
Scientific Research Applications
CSA has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, addiction, and anxiety. Studies have shown that CSA can modulate the activity of mGluR5, which plays a crucial role in the regulation of glutamate neurotransmission. The dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of various neuropsychiatric disorders.
properties
Product Name |
N-cyclohexyl-2-(phenylsulfonyl)acetamide |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-7-3-1-4-8-12)11-19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |
InChI Key |
DFRIEOSUVLCNBP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
solubility |
42.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
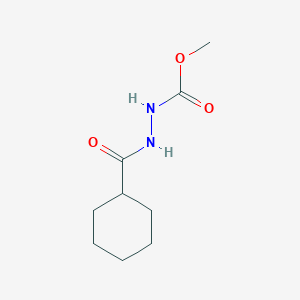
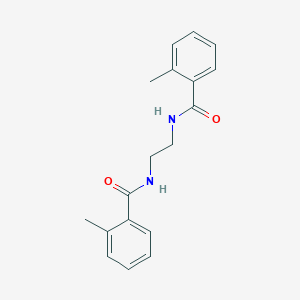
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)
